

SKF 104976: A Potent Modulator of Sterol Metabolism for Research Applications

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Compound of Interest

Compound Name: SKF 104976

Cat. No.: B1681005

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 104976 is a synthetic, cell-permeable compound that has emerged as a valuable tool for investigating the intricate pathways of sterol metabolism. As a derivative of lanosterol, it acts as a highly potent and specific inhibitor of a key enzyme in the cholesterol biosynthesis pathway, lanosterol 14 α -demethylase (14 α -DM). This inhibition leads to a cascade of downstream effects, making **SKF 104976** an important ligand for studying the regulation of cholesterol homeostasis and the cellular responses to the accumulation of sterol intermediates. This technical guide provides a comprehensive overview of **SKF 104976**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the signaling pathways it perturbs.

Core Mechanism of Action

SKF 104976 exerts its primary effect through the potent and specific inhibition of lanosterol 14 α -demethylase, a critical cytochrome P450 enzyme (CYP51A1) in the post-squalene segment of the cholesterol biosynthesis pathway.^[1] This enzyme is responsible for the removal of the 14 α -methyl group from lanosterol, a crucial step in the conversion of lanosterol to cholesterol.

The inhibition of 14 α -demethylase by **SKF 104976** leads to two major consequences:

- Accumulation of Lanosterol: The blockage of the demethylation step results in the intracellular accumulation of the substrate, lanosterol.[\[1\]](#)
- Indirect Inhibition of HMG-CoA Reductase (HMGR): The buildup of lanosterol and/or a subsequent mevalonate-derived metabolite triggers a feedback mechanism that leads to a significant decrease in the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme of the mevalonate pathway.[\[1\]](#) This effect is post-transcriptional and is known to be mediated by the Insig-dependent ubiquitination and proteasomal degradation of the HMGR protein.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Importantly, **SKF 104976** does not directly inhibit HMGR, nor does it affect the uptake and degradation of low-density lipoprotein (LDL) in cell culture models such as Hep G2 cells.[\[1\]](#)

Data Presentation

The following tables summarize the quantitative data available for the activity of **SKF 104976**.

Parameter	Value	Cell Line/System	Reference
IC50 (14 α -demethylase)	2 nM	Hep G2 cell extract	[1]
Effect on HMGR Activity	40-70% decrease	Intact Hep G2 cells	[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of **SKF 104976**. These are based on standard laboratory methods, as the specific protocols from the original research on **SKF 104976** are not publicly available.

Lanosterol 14 α -Demethylase (14 α -DM) Activity Assay

This assay measures the enzymatic activity of 14 α -DM in cell extracts and is used to determine the IC50 of inhibitors like **SKF 104976**.

Materials:

- Hep G2 cells (or other relevant cell line)
- Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
- Radiolabeled substrate (e.g., [^3H]lanosterol)
- NADPH
- **SKF 104976**
- Scintillation cocktail and counter
- Thin-layer chromatography (TLC) system

Procedure:

- **Prepare Cell Extract:** Culture Hep G2 cells to confluency. Harvest the cells, wash with PBS, and resuspend in hypotonic lysis buffer. Homogenize the cells and centrifuge to obtain a microsomal fraction, which is enriched in $14\alpha\text{-DM}$.
- **Enzyme Reaction:** In a reaction tube, combine the cell extract (microsomal fraction), NADPH, and varying concentrations of **SKF 104976**.
- **Initiate Reaction:** Add the radiolabeled substrate, [^3H]lanosterol, to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- **Stop Reaction and Extract Sterols:** Stop the reaction by adding a strong base (e.g., ethanolic KOH). Saponify the lipids and extract the non-saponifiable lipids (sterols) with an organic solvent like hexane.
- **Analyze Products by TLC:** Spot the extracted sterols onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate lanosterol from its demethylated products.
- **Quantify Radioactivity:** Scrape the spots corresponding to the substrate and products from the TLC plate into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

- Calculate IC50: Determine the percentage of inhibition of 14 α -DM activity at each concentration of **SKF 104976** and calculate the IC50 value.

[¹⁴C]Acetate Incorporation Assay for Cholesterol Synthesis

This assay measures the de novo synthesis of cholesterol in intact cells by tracking the incorporation of a radiolabeled precursor.

Materials:

- Hep G2 cells (or other relevant cell line)
- Cell culture medium
- [¹⁴C]Acetate
- **SKF 104976**
- Lipid extraction solvents (e.g., chloroform:methanol)
- TLC system
- Scintillation counter

Procedure:

- Cell Culture and Treatment: Plate Hep G2 cells and allow them to adhere. Treat the cells with varying concentrations of **SKF 104976** for a specified period (e.g., 24 hours).
- Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
- Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a mixture of chloroform and methanol.
- Separation of Sterols: Separate the cholesterol from other lipids in the extract using TLC.

- Quantification: Scrape the cholesterol spot from the TLC plate and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Express the results as the amount of [^{14}C]acetate incorporated into cholesterol per mg of cell protein.

HMG-CoA Reductase (HMGR) Activity Assay

This assay measures the activity of HMGR in cell lysates by monitoring the conversion of HMG-CoA to mevalonate.

Materials:

- Hep G2 cells
- Cell lysis buffer
- Radiolabeled substrate ([^{14}C]HMG-CoA) or a spectrophotometric assay kit that measures NADPH consumption.
- **SKF 104976**
- TLC system or spectrophotometer

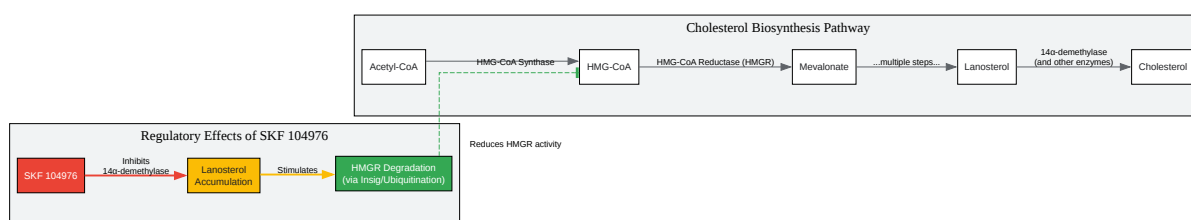
Procedure (using radiolabeled substrate):

- Cell Lysis: Treat Hep G2 cells with **SKF 104976**. After treatment, harvest and lyse the cells to prepare a cell extract.
- Enzyme Reaction: In a reaction tube, combine the cell lysate with a reaction buffer containing [^{14}C]HMG-CoA and NADPH. Incubate at 37°C.
- Product Separation: Stop the reaction and separate the product, [^{14}C]mevalonate, from the substrate, [^{14}C]HMG-CoA, using TLC.
- Quantification: Quantify the amount of [^{14}C]mevalonate produced by scintillation counting.

- Calculate Activity: Express HMGR activity as the amount of mevalonate produced per unit time per mg of protein.

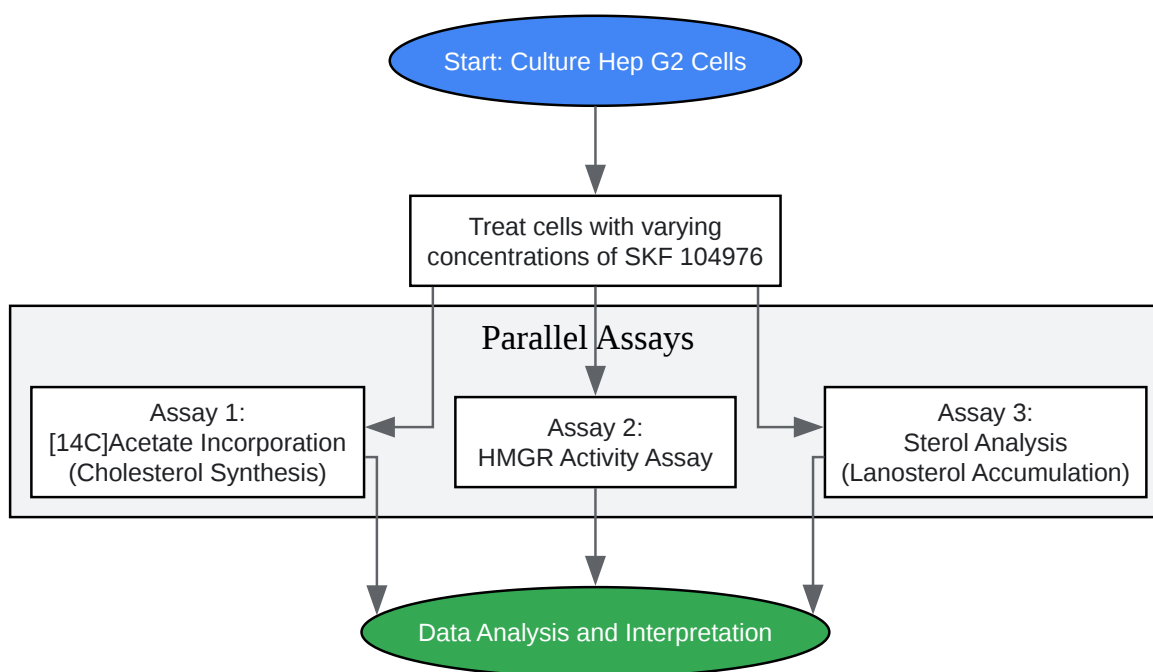
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to the study of **SKF 104976**.



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Caption: Mechanism of action of **SKF 104976** in the cholesterol biosynthesis pathway.



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Caption: General experimental workflow for studying the effects of **SKF 104976**.

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